molecular formula C20H20N4 B7549756 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

Cat. No. B7549756
M. Wt: 316.4 g/mol
InChI Key: UJJAHCUHQPONAR-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the family of benzimidazole derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to have a high affinity for certain receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis. It has also been shown to have anti-cancer properties, which may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain receptors in the body, which makes it a useful tool for studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile. One area of interest is the development of new derivatives of this compound that may have improved potency or selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is also potential for the use of this compound in the development of new anti-cancer therapies.

Synthesis Methods

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound has been described in several research papers, and it is generally considered to be a straightforward process.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile has been found to have a range of potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and it may also have potential uses in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-3-24(4-2)17-11-9-15(10-12-17)13-16(14-21)20-22-18-7-5-6-8-19(18)23-20/h5-13H,3-4H2,1-2H3,(H,22,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJAHCUHQPONAR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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